2-amino-N-benzylisonicotinamide
Description
2-Amino-N-benzylisonicotinamide is a heterocyclic compound featuring an isonicotinamide core (pyridine-4-carboxamide) substituted with an amino group at the 2-position and a benzyl group attached to the amide nitrogen. Its molecular formula is C₁₃H₁₃N₃O, with a molecular weight of 227.27 g/mol. The compound’s structure combines the hydrogen-bonding capability of the amino group with the lipophilic benzyl moiety, making it a candidate for pharmaceutical applications, particularly in enzyme inhibition or receptor modulation.
Properties
Molecular Formula |
C13H13N3O |
|---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
2-amino-N-benzylpyridine-4-carboxamide |
InChI |
InChI=1S/C13H13N3O/c14-12-8-11(6-7-15-12)13(17)16-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,14,15)(H,16,17) |
InChI Key |
PWZMLXGKSVYNPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC(=NC=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key parameters for 2-amino-N-benzylisonicotinamide and its structural analogs:
Key Observations:
Core Structure Differences: Pyridine vs. Substituent Effects: The benzyl group (in the target compound) increases lipophilicity relative to the phenyl group in 2-aminobenzanilide, which may improve membrane permeability but reduce solubility .
Functional Group Impact: N-Benzyl vs. N-Phenyl: The benzyl group’s flexibility and extended aromatic system could facilitate π-π stacking in hydrophobic binding pockets, whereas the rigid phenyl group in 2-aminobenzanilide may limit conformational adaptability . Aminoethoxy vs. This may enhance solubility but reduce affinity for lipophilic targets .
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